molecular formula C27H51BBr6O9 B14478910 tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate CAS No. 68555-83-9

tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate

Cat. No.: B14478910
CAS No.: 68555-83-9
M. Wt: 1009.9 g/mol
InChI Key: ZRTVLFVQRKJFCJ-UHFFFAOYSA-N
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Description

Tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate is a complex organoboron compound It is characterized by the presence of brominated alkyl groups and borate ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate typically involves the reaction of boric acid or borate esters with brominated alcohols. The reaction conditions often require the use of a solvent such as toluene or dichloromethane, and a catalyst like sulfuric acid to facilitate esterification. The process may involve heating under reflux to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters would be essential to ensure product quality and safety.

Chemical Reactions Analysis

Types of Reactions

Tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate can undergo various chemical reactions, including:

    Oxidation: The brominated alkyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The compound can be reduced to remove bromine atoms, potentially forming less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound’s brominated groups may interact with biological molecules, making it useful in biochemical studies.

    Medicine: There is potential for its use in drug development, particularly in designing boron-containing pharmaceuticals.

    Industry: Its flame-retardant properties make it a candidate for use in materials that require enhanced fire resistance.

Mechanism of Action

The mechanism by which tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate exerts its effects involves the interaction of its brominated alkyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The borate ester functionality may also play a role in stabilizing these intermediates and facilitating their reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications.

    Tris(2,3-dibromopropyl) isocyanurate: Used in similar contexts, particularly in materials science and industry.

Uniqueness

Tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate is unique due to its specific combination of brominated alkyl groups and borate ester functionalities

Properties

CAS No.

68555-83-9

Molecular Formula

C27H51BBr6O9

Molecular Weight

1009.9 g/mol

IUPAC Name

tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate

InChI

InChI=1S/C27H51BBr6O9/c1-4-25(13-35,16-38-10-22(32)7-29)19-41-28(42-20-26(5-2,14-36)17-39-11-23(33)8-30)43-21-27(6-3,15-37)18-40-12-24(34)9-31/h22-24,35-37H,4-21H2,1-3H3

InChI Key

ZRTVLFVQRKJFCJ-UHFFFAOYSA-N

Canonical SMILES

B(OCC(CC)(CO)COCC(CBr)Br)(OCC(CC)(CO)COCC(CBr)Br)OCC(CC)(CO)COCC(CBr)Br

Origin of Product

United States

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